Diethyl 2,3-epoxypropylphosphonate

Description

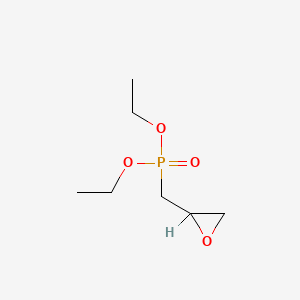

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylmethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKXIMRHLZJUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020456 | |

| Record name | Diethyl-beta,gamma-epoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7316-37-2 | |

| Record name | Diethyl P-(2-oxiranylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7316-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,3-epoxypropylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007316372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidylphosphonic acid diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl-beta,gamma-epoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,3-epoxypropylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2,3-EPOXYPROPYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3V684S81D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl 2,3-epoxypropylphosphonate

Introduction

Diethyl 2,3-epoxypropylphosphonate is a versatile bifunctional molecule of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive epoxide ring and a diethyl phosphonate moiety. The epoxide allows for a variety of nucleophilic ring-opening reactions, making it an invaluable building block for introducing the phosphonate group into more complex molecular architectures.

The phosphonate group itself is a key pharmacophore. As a stable, non-hydrolyzable isostere of the phosphate group, it is integral to the design of enzyme inhibitors, antiviral agents, and other therapeutics that interact with phosphate-binding sites in biological systems.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Synthesis Pathway and Rationale

The most direct and reliable route to this compound is a two-step process: first, the synthesis of the precursor, Diethyl allylphosphonate, followed by its selective epoxidation. This pathway is chosen for its high efficiency and the commercial availability of the initial starting materials.

Step 1: Synthesis of Diethyl allylphosphonate (Precursor)

The precursor is synthesized via the Michaelis-Arbuzov reaction. This classic C-P bond-forming reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite reacts with an allyl halide (e.g., allyl bromide or chloride) to yield Diethyl allylphosphonate.[3]

Causality of Experimental Choice: The Michaelis-Arbuzov reaction is exceptionally reliable for preparing phosphonate esters. The reaction is driven by the formation of a stable phosphoryl (P=O) bond and a volatile ethyl halide byproduct, which can be easily removed, driving the reaction to completion.[3][4]

Step 2: Epoxidation of Diethyl allylphosphonate

The conversion of the allyl group to an epoxide is achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6] This reaction is a concerted, stereospecific syn-addition of an oxygen atom across the double bond.[6]

Causality of Experimental Choice: m-CPBA is a preferred reagent for this transformation due to its relative stability, commercial availability, and high reactivity towards electron-rich alkenes.[7][8] It selectively epoxidizes the double bond without affecting the phosphonate ester group. The reaction proceeds cleanly under mild conditions, typically at or below room temperature, minimizing side reactions.

Visual Workflow: Synthesis of this compound

Caption: Overall workflow from starting materials to final product analysis.

Detailed Experimental Protocol: Epoxidation

Materials and Reagents:

-

Diethyl allylphosphonate (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Diethyl allylphosphonate (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Quenching: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxyacid by slowly adding saturated sodium thiosulfate solution and stir for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a colorless oil.

Part 2: Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

³¹P NMR: This is the primary diagnostic for confirming the formation of the phosphonate. A single resonance is expected. For diethyl phosphonate esters, the chemical shift typically appears in the range of +25 to +35 ppm (referenced to 85% H₃PO₄).[9][10]

-

¹H NMR: The proton NMR spectrum provides detailed information about the connectivity of the molecule. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the two ethoxy groups.

-

A multiplet (quartet of doublets due to coupling with both -CH₃ and ³¹P) for the methylene protons (-OCH₂-) of the ethoxy groups.

-

A complex set of multiplets for the three protons on the epoxide ring and the methylene protons adjacent to the phosphorus atom, resulting from complex spin-spin coupling with each other and with the phosphorus nucleus.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Distinct signals are expected for the methyl and methylene carbons of the ethoxy groups, the methylene carbon attached to phosphorus, and the two carbons of the epoxide ring.[11]

| Table 1: Expected NMR Data for this compound | |||

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ³¹P | P=O | ~ 25 - 35 | Singlet |

| ¹H | -O-CH₂-CH₃ | ~ 1.3 | Triplet |

| -O-CH₂ -CH₃ | ~ 4.1 | Multiplet (dq) | |

| P-CH₂ - | ~ 1.8 - 2.2 | Multiplet (dd) | |

| Epoxide CH₂ & CH | ~ 2.5 - 3.2 | Complex Multiplets | |

| ¹³C | -O-CH₂-CH₃ | ~ 16 | Doublet (³J_CP_) |

| P-CH₂ - | ~ 26 | Doublet (¹J_CP_) | |

| Epoxide CH | ~ 48 | Doublet (³J_CP_) | |

| Epoxide CH₂ | ~ 46 | Doublet (²J_CP_) | |

| -O-CH₂ -CH₃ | ~ 62 | Doublet (²J_CP_) | |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum serves as a fingerprint and validates the successful epoxidation and the integrity of the phosphonate group.

| Table 2: Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~ 2985 | C-H stretch (aliphatic) |

| ~ 1250 | P=O stretch (strong, characteristic) [12][13] |

| ~ 1025 | P-O-C stretch (strong) [13] |

| ~ 950 & 840 | C-O-C stretch (epoxide ring, characteristic) [14] |

The disappearance of the C=C stretching band (around 1640 cm⁻¹) from the Diethyl allylphosphonate precursor and the appearance of the characteristic epoxide ring vibrations are key indicators of a successful reaction.[14][15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₁₅O₄P), the expected exact mass is 194.0708 Da. Depending on the ionization method (e.g., Electrospray Ionization), the molecular ion may be observed as the protonated species [M+H]⁺ at m/z 195.0786. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can also provide structural information, often showing characteristic losses of ethoxy groups or parts of the propyl chain.[16]

Visual Logic: Characterization Workflow

Caption: Logic diagram for the comprehensive spectroscopic validation.

Conclusion and Future Outlook

This guide outlines a robust and reproducible methodology for the synthesis of this compound via the epoxidation of its allyl precursor. The causality behind the selection of the synthetic route and reagents has been detailed to provide a deeper understanding of the process. Furthermore, a multi-technique spectroscopic approach ensures a self-validating characterization of the final product, confirming its structure and purity with a high degree of confidence.

As a versatile chemical intermediate, this compound serves as a valuable starting point for the synthesis of a wide array of more complex phosphonate-containing molecules. Its application in the development of novel therapeutics, functionalized materials, and agrochemicals continues to be an active area of research, underscoring the importance of a reliable synthetic and characterization protocol.[17][18]

References

- CN103880880A - Preparation method for flame retardant diethyl allylphosphonate.

-

Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. [Link]

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

-

Diethylphosphite. Wikipedia. [Link]

-

Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA | Summary and Q&A. Glasp. [Link]

-

IR spectra of the phosphonate ligands. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. [Link]

-

Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. ACS Omega. [Link]

-

Synthesis of aluminum ethylphenylphosphinate flame retardant and its application in epoxy resin. ResearchGate. [Link]

-

Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PMC - PubMed Central. [Link]

-

CH 336: Epoxide Spectroscopy. Oregon State University. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers. [Link]

-

Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. NIH. [Link]

-

Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications. PMC - PubMed Central. [Link]

-

31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. ResearchGate. [Link]

-

Editorial: Phosphonate Chemistry in Drug Design and Development. PMC - NIH. [Link]

-

The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

An ATR-FTIR study of different phosphonic acids in aqueous solution. PubMed. [Link]

-

FTIR spectrum of the epoxide. ResearchGate. [Link]

-

Phosphonate. Wikipedia. [Link]

-

Carbon-13 nuclear magnetic resonance of organophosphorus compounds. I. Diethyl phosphonates. Journal of the American Chemical Society. [Link]

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

-

Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. ResearchGate. [Link]

-

Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. The Journal of Organic Chemistry. [Link]

-

Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff. [Link]

-

Progress in synthesis, modification, characterization and applications of hyperbranched polyphosphate polyesters. PMC - NIH. [Link]

-

INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Canadian Science Publishing. [Link]

-

MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society. [Link]

-

Mass Spectral Characterization of Organophosphate-Labeled, Tyrosine-Containing Peptides. NIH. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS (Technical Report). OSTI.GOV. [Link]

-

18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

Special Issue “Progress in Synthesis and Applications of Phosphorus-Containing Compounds”. MDPI. [Link]

-

Diethyl methylphosphonate | C5H13O3P | CID 12685. PubChem - NIH. [Link]

-

Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

Infrared spectroscopic characterization of phosphate binding at the goethite–water interface. Royal Society of Chemistry. [Link]

-

Mass spectrometry with fragmentation of organic molecules. YouTube. [Link]

-

Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Scientific & Academic Publishing. [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. [Link]

Sources

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 4. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. glasp.co [glasp.co]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 16. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Special Issue “Progress in Synthesis and Applications of Phosphorus-Containing Compounds” [mdpi.com]

Diethyl 2,3-epoxypropylphosphonate: A Comprehensive Technical Guide for Advanced Research and Drug Development

Introduction: The Strategic Importance of Diethyl 2,3-epoxypropylphosphonate in Synthetic and Medicinal Chemistry

This compound (DEPP) is a versatile bifunctional molecule that has garnered significant interest among researchers and drug development professionals. Its unique structure, incorporating both a highly reactive epoxide ring and a phosphonate monoester mimic, renders it a valuable building block for the synthesis of a diverse array of complex organic molecules. The phosphonate group provides a stable, non-hydrolyzable analogue of phosphate esters, a critical moiety in numerous biological processes. This property makes DEPP and its derivatives prime candidates for the development of enzyme inhibitors and therapeutic agents.[1] The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions that introduce further chemical diversity and functionality. This guide provides an in-depth exploration of the physical and chemical properties of DEPP, its synthesis and reactivity, and its applications in the cutting-edge of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical transformations and its suitability for specific biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅O₄P | [2] |

| Molecular Weight | 194.17 g/mol | [2] |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)oxirane | [2] |

| CAS Number | 7316-37-2 | [2] |

| Boiling Point | No experimental data available. Boiling points of related phosphonates suggest it would be a high-boiling liquid requiring vacuum distillation. For example, diethyl (2-methylallyl)phosphonate has a boiling point of 62 °C at 0.1 mmHg.[3] | N/A |

| Melting Point | Not applicable (liquid at room temperature). | N/A |

| Density | No experimental data available. The density of similar phosphonates like diethyl (2-oxobutyl)phosphonate is 1.072 g/mL at 25 °C.[4] | N/A |

| Solubility | Expected to be soluble in a wide range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Limited solubility in water is anticipated due to its organic structure. | N/A |

Synthesis and Chemical Reactivity: A Mechanistic Perspective

The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This powerful carbon-phosphorus bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide.

Synthesis via the Michaelis-Arbuzov Reaction

The synthesis of DEPP is typically achieved through the reaction of triethyl phosphite with epichlorohydrin. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the C-Cl bond in epichlorohydrin. This is followed by the dealkylation of the resulting phosphonium salt by the displaced chloride ion to yield the stable phosphonate ester.

Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with an excess of triethyl phosphite.

-

Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred triethyl phosphite at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 40 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to 120-130 °C for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the this compound signal.

-

Workup and Purification: The excess triethyl phosphite and the ethyl chloride byproduct are removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless oil.

Chemical Reactivity: The Versatility of the Epoxide Ring

The epoxide ring of this compound is the key to its synthetic utility. It readily undergoes regioselective ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. This reactivity allows for the introduction of diverse functional groups at the C2 and C3 positions of the propyl chain, leading to a wide range of phosphonate derivatives.

Caption: Nucleophilic ring-opening of this compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a valuable precursor for the synthesis of various biologically active compounds, particularly in the realm of antiviral and enzyme inhibitor research.

Precursor to Antiviral Agents

Phosphonates are well-established as effective antiviral agents, with several approved drugs for the treatment of HIV, HBV, and CMV infections.[5] The phosphonate moiety can mimic the phosphate groups of natural nucleotides, thereby inhibiting viral polymerases. DEPP can be utilized as a starting material to synthesize acyclic nucleoside phosphonates, a class of potent antiviral drugs. The epoxide ring allows for the attachment of various nucleobases, leading to a library of potential antiviral candidates.

Development of Enzyme Inhibitors

The phosphonate group is an excellent mimic of the transition state of phosphate ester hydrolysis, making phosphonate-containing molecules potent inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases, kinases, and proteases. By functionalizing the epoxide ring of DEPP with specific recognition elements for an enzyme's active site, highly selective and potent inhibitors can be designed and synthesized. For instance, phosphonate derivatives have shown promise as inhibitors of enzymes involved in cancer and bone diseases.[6]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the structure of the molecule. The ethoxy groups will show a characteristic triplet for the methyl protons and a quartet for the methylene protons, both coupled to each other. The protons of the propyl chain and the epoxide ring will exhibit more complex splitting patterns due to coupling with each other and with the phosphorus atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound will exhibit a single peak in the ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate ester.

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structure elucidation.

Safety, Handling, and Storage

As a reactive chemical, proper safety precautions must be observed when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis and drug discovery. Its unique combination of a reactive epoxide and a stable phosphonate moiety provides a versatile platform for the creation of novel molecules with significant therapeutic potential. As our understanding of disease pathways deepens, the strategic application of building blocks like DEPP will undoubtedly continue to drive innovation in the development of the next generation of medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- De Clercq, E. (2009). Acyclic nucleoside phosphonates in the chemotherapy of viral infections (herpesviruses, retroviruses, hepatitis B and C viruses). Antiviral Chemistry & Chemotherapy, 19(5), 155–173.

- McKenna, C. E., & Shen, P. D. (1981). A convenient synthesis of P-C-O-and P-C-S-linked phosphonates. Journal of Organic Chemistry, 46(23), 4573-4576.

-

MDPI. Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. [Link]

-

MDPI. Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2,3-epoxypropyl acrylate. [Link]

-

Gelest, Inc. Safety Data Sheet: DIETHYLPHOSPHITE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H15O4P | CID 98446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51533-70-1 CAS MSDS (DIETHYL (2-METHYLALLYL)PHOSPHONATE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 二乙基(2-氧丁基)膦 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. orgsyn.org [orgsyn.org]

A Comprehensive Spectroscopic Guide to Diethyl 2,3-epoxypropylphosphonate

Introduction

Diethyl 2,3-epoxypropylphosphonate, also known by its IUPAC name 2-(diethoxyphosphorylmethyl)oxirane, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a phosphonate ester group. This unique structural combination makes it a valuable building block in organic synthesis and materials science, particularly in the development of functionalized polymers, flame retardants, and bioactive molecules. Its characterization is crucial for ensuring purity, verifying structure, and understanding its reactivity. This in-depth guide provides a detailed analysis of the spectral data of this compound (CAS No: 7316-37-2), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

Molecular Formula: C₇H₁₅O₄P[1]

-

Molecular Weight: 194.17 g/mol [1]

-

Synonyms: Diethyl ((oxiran-2-yl)methyl)phosphonate, Glycidylphosphonic acid diethyl ester[1]

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

³¹P NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

External Standard: 85% H₃PO₄ is used as an external standard, with its signal set to 0.00 ppm.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl groups, the propyl chain, and the epoxide ring. The coupling of protons to the phosphorus atom provides key structural information.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~4.1 | Quintet | 4H | -O-CH₂ -CH₃ | J(H,H) ≈ 7.1, J(P,H) ≈ 7.1 |

| ~3.1 | m | 1H | CH (epoxide) | |

| ~2.8 | dd | 1H | CH₂ (epoxide) | J(H,H) ≈ 5.0, J(H,H) ≈ 4.1 |

| ~2.6 | dd | 1H | CH₂ (epoxide) | J(H,H) ≈ 5.0, J(H,H) ≈ 2.7 |

| ~2.2 | m | 2H | P-CH₂ - | |

| ~1.3 | t | 6H | -O-CH₂-CH₃ | J(H,H) ≈ 7.1 |

Causality Behind Assignments:

-

The ethoxy group protons appear as a characteristic quintet for the methylene protons (~4.1 ppm) due to coupling with both the adjacent methyl protons and the phosphorus atom, and a triplet for the methyl protons (~1.3 ppm).

-

The protons of the epoxide ring are diastereotopic and appear as distinct multiplets in the upfield region (~2.6-3.1 ppm).

-

The methylene protons adjacent to the phosphorus atom are expected to appear as a multiplet around 2.2 ppm, showing coupling to both the phosphorus atom and the adjacent epoxide proton.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~62.0 | -O-CH₂ -CH₃ |

| ~50.0 | CH (epoxide) |

| ~45.0 | CH₂ (epoxide) |

| ~30.0 | P-CH₂ - |

| ~16.0 | -O-CH₂-CH₃ |

Causality Behind Assignments:

-

The carbons of the ethoxy groups are found at ~62.0 ppm (-O-CH₂) and ~16.0 ppm (-CH₃). The carbon attached to the oxygen is deshielded and appears at a higher chemical shift.

-

The carbons of the epoxide ring are expected around 50.0 ppm (CH) and 45.0 ppm (CH₂).

-

The methylene carbon directly attached to the phosphorus atom is anticipated to be around 30.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the P=O, P-O-C, C-O-C (epoxide), and C-H bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2985 | Strong | C-H stretch (aliphatic) |

| ~1250 | Strong | P=O stretch |

| ~1030 | Strong | P-O-C stretch |

| ~915 & ~840 | Strong | C-O-C stretch (epoxide ring) |

Causality Behind Assignments:

-

The strong absorption around 1250 cm⁻¹ is highly characteristic of the P=O stretching vibration in phosphonates.

-

The strong, broad absorption around 1030 cm⁻¹ is attributed to the P-O-C stretching vibrations of the ethoxy groups.

-

The presence of the epoxide ring is confirmed by the characteristic C-O-C stretching vibrations, typically appearing as strong bands around 915 cm⁻¹ and 840 cm⁻¹.

-

The C-H stretching of the alkyl groups gives rise to a strong band around 2985 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is often used for separation and analysis.

-

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

Table 4: Predicted Major Fragment Ions in Mass Spectrum

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₂H₅]⁺ |

| 137 | [M - C₂H₅O - C₂H₄]⁺ |

| 109 | [P(O)(OH)(OC₂H₅)]⁺ |

| 91 | [P(O)(OH)₂]⁺ |

Causality Behind Fragmentation:

The fragmentation of diethyl phosphonates is often characterized by rearrangements and cleavage of the P-O-C and P-C bonds. A common fragmentation pathway involves the loss of ethylene (C₂H₄) from an ethoxy group via a McLafferty-type rearrangement.

Figure 2: Proposed fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The key spectral features—the characteristic shifts and couplings in NMR, the strong P=O and epoxide stretches in IR, and the predictable fragmentation in MS—serve as a reliable fingerprint for this compound. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and utilize this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

- Google Patents. US20180094007A1 - Epoxy phosphonate ester as a coupling agent for transition metal and metal oxide surfaces.

Sources

A Senior Application Scientist's Guide to Diethyl 2,3-epoxypropylphosphonate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Bioactive Phosphonates

Diethyl 2,3-epoxypropylphosphonate (CAS No. 7316-37-2) is a pivotal bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its structure uniquely combines a reactive epoxide ring with a diethyl phosphonate moiety, rendering it an invaluable precursor for the synthesis of a diverse array of more complex molecules. The stable carbon-phosphorus (C-P) bond of the phosphonate group provides excellent resistance to both chemical and enzymatic hydrolysis, a desirable trait for developing therapeutic agents.[2] This guide offers an in-depth exploration of the commercial landscape for this compound, details on its synthesis and handling, and insights into its applications, providing a comprehensive resource for researchers looking to leverage its unique chemical properties.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 7316-37-2[1] |

| Molecular Formula | C₇H₁₅O₄P[1] |

| Molecular Weight | 194.17 g/mol [1] |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)oxirane[1] |

| Synonyms | Glycidylphosphonic acid diethyl ester, Diethyl [(oxiran-2-yl)methyl]phosphonate[1] |

| Physical State | Liquid[3] |

| Boiling Point | 126 °C at 9 mmHg[4] |

| Density | 1.01 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.433[4] |

Commercial Availability and Sourcing

This compound is accessible through a variety of chemical suppliers, catering to needs ranging from small-scale research to larger, custom synthesis projects. The availability, purity, and lead times can vary, so it is advisable to contact suppliers directly for the most current information. Below is a comparative table of representative suppliers.

| Supplier | Typical Purity | Standard Pack Sizes | Typical Lead Time | Notes |

| Sigma-Aldrich (Merck) | ≥96% | 5g, 25g | Varies by region | A well-established supplier for research-grade chemicals.[4] |

| P&S Chemicals | Not specified | Inquire for quotation | Inquire for quotation | Lists the compound and provides basic information.[5] |

| Simson Pharma Limited | Not specified | Custom Synthesis | Inquire for quotation | Specializes in custom synthesis and provides a Certificate of Analysis. |

| Various Marketplace Suppliers (e.g., Molbase) | 95% to 99% | 1g to 25kg | 1 day to several weeks | A platform with numerous suppliers, primarily from China, offering a range of purities and quantities.[6] |

Synthetic Pathways: The Michaelis-Arbuzov Reaction

For research groups requiring larger quantities or specific isotopically labeled versions of this compound, in-house synthesis is a viable option. The most common and efficient method for its preparation is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, an epichlorohydrin. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, followed by a rearrangement to form the stable phosphonate.

Caption: A simplified workflow of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Triethyl phosphite is added to the flask.

-

Controlled Addition: Epichlorohydrin is added dropwise from the dropping funnel to the stirred triethyl phosphite at a controlled temperature.

-

Reaction Progression: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique, such as ³¹P NMR spectroscopy, to track the conversion of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified, typically by vacuum distillation, to yield the pure this compound.

Key Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.

-

Enzyme Inhibitors: The phosphonate group can act as a non-hydrolyzable mimic of phosphate esters, which are common substrates for many enzymes. This allows for the design of potent and specific enzyme inhibitors.[2]

-

Antiviral and Antimicrobial Agents: Many phosphonate-containing compounds have demonstrated significant antiviral and antibacterial properties.[7][8] this compound can serve as a starting material for the synthesis of novel antimicrobial agents.[8]

-

Bioactive Molecule Synthesis: The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the construction of more complex molecular architectures with potential therapeutic applications.

Caption: Logical flow from this compound to its key applications in drug development.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

-

Handling: Due to its potential for skin and eye irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Stability and Reactivity: The epoxide ring is the most reactive part of the molecule and can undergo ring-opening reactions under both acidic and basic conditions. This reactivity is key to its synthetic utility but also necessitates careful handling to prevent unwanted side reactions. The phosphonate group is generally stable under neutral conditions.

Quality Control and Characterization

To ensure the quality and purity of this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound.

Conclusion

This compound stands out as a versatile and valuable reagent for researchers in drug discovery and materials science. Its commercial availability from a range of suppliers, coupled with well-established synthetic routes, makes it an accessible starting material for a wide array of applications. A comprehensive understanding of its properties, handling requirements, and reactivity is paramount for its successful implementation in the laboratory. This guide provides a foundational resource for scientists and researchers, enabling them to confidently source and utilize this important chemical building block in their innovative work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

MDPI. (2023). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Retrieved from [Link]

-

ResearchGate. (2006). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. Retrieved from [Link]

-

MDPI. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(3-chloropropyl)-2-ethylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (2,2-diethoxyethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

-

MOLBASE. (n.d.). Diethyl (2-oxopropyl)phosphonate price & availability. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Retrieved from [Link]

-

MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

Sources

- 1. This compound | C7H15O4P | CID 98446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]

- 4. Diethyl (2-oxopropyl)phosphonate 96 1067-71-6 [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

- 6. molbase.com [molbase.com]

- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diethyl (2,2-diethoxyethyl)phosphonate | C10H23O5P | CID 82071 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Diethyl 2,3-epoxypropylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling precautions for Diethyl 2,3-epoxypropylphosphonate, a bifunctional compound incorporating both a reactive epoxide ring and a phosphonate ester. Its unique chemical architecture necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple recitation of standard protocols to offer a detailed rationale for each procedural recommendation, grounded in the inherent reactivity of the molecule.

The Duality of Reactivity: Understanding the Hazard Profile

This compound presents a dual-class hazard profile, a critical consideration for any risk assessment. The molecule's potential for toxicity and reactivity stems from two distinct functional groups:

-

The Organophosphorus Moiety: Organophosphorus compounds are well-documented for their potential to act as cholinesterase inhibitors. While the toxicity of this specific phosphonate is not extensively characterized in publicly available literature, it is prudent to handle it with the precautions typically afforded to this class of chemicals.

-

The Epoxide Ring: Epoxides, or oxiranes, are highly strained three-membered rings, making them susceptible to nucleophilic attack. This reactivity is the basis for their utility in organic synthesis but also underlies their potential as alkylating agents. Such agents can react with biological macromolecules, including DNA, which can lead to mutagenic or carcinogenic effects. Glycidyl ethers, which share the 2,3-epoxypropyl functional group, are known skin and eye irritants and potential sensitizers.[1]

Therefore, all handling procedures must be designed to mitigate the risks associated with both a reactive electrophile and a potential neurotoxin.

Caption: Figure 1: Structure highlighting the dual reactive centers.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before any laboratory work involving this compound commences. The following table summarizes the anticipated hazards.

| Hazard Category | Potential Effects | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract.[2][3] | Based on the general toxicity profile of organophosphorus compounds and the irritating nature of epoxides.[1] |

| Skin Corrosion/Irritation | Causes skin irritation. Repeated or prolonged contact may lead to dermatitis.[2][3] | Epoxides are known skin irritants and sensitizers.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Direct contact with epoxides can cause significant eye damage.[1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | Many epoxy compounds are known sensitizers.[4] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | The alkylating nature of the epoxide ring presents a mutagenicity concern.[1] |

| Carcinogenicity | Suspected of causing cancer. | Some glycidyl ethers are considered potential occupational carcinogens.[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | Inhalation of vapors or aerosols can irritate the respiratory system. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for both acute and chronic health effects, a multi-layered approach to exposure control is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5] The high reactivity of this compound warrants the use of containment to prevent the release of vapors or aerosols into the laboratory environment.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Immediate and prolonged flushing is the critical first aid measure for eye or skin contact.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Item | Specifications and Rationale |

| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Double gloving is recommended for extended operations or when handling larger quantities. The epoxide moiety can be absorbed through the skin, and some organophosphorus compounds also exhibit dermal toxicity.[1] |

| Eye Protection | Chemical safety goggles are mandatory.[5] A face shield should be worn over the goggles when there is a risk of splashing or uncontrolled reactions.[5] |

| Skin and Body Protection | A flame-resistant lab coat is required.[6] Long-sleeved clothing and closed-toe shoes are also mandatory. For large-scale work, consider a disposable chemical-resistant apron or suit.[2] |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a spill or if there is a potential for aerosol generation outside of a containment device, a respirator with an organic vapor cartridge is necessary.[7] |

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for minimizing the risk of exposure.

Caption: Figure 2: A systematic approach to handling this compound.

Step-by-Step Handling Procedure

-

Preparation: Before starting any work, ensure all necessary equipment and reagents are readily available inside the fume hood to minimize the time the container is open.

-

Inert Atmosphere: While not always strictly necessary for all reactions, handling this compound under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent any unwanted reactions with atmospheric moisture or oxygen.

-

Transfers: Use syringes or cannulas for liquid transfers to minimize the risk of spills and exposure.

-

Temperature Control: Be mindful of the exothermic potential of reactions involving epoxides, especially with strong nucleophiles. Use an ice bath for cooling as needed.

-

Quenching: Carefully quench any unreacted reagent at the end of the reaction. For small quantities, this can often be done with a nucleophilic solvent like isopropanol, followed by aqueous workup.

Storage, Spill, and Disposal Procedures

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases, which can catalyze the polymerization of the epoxide.[2]

-

Store in a secondary containment tray to contain any potential leaks.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

-

Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

-

Alert: Notify laboratory personnel and the institutional safety officer.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[5]

-

Collection: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Disposal

-

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[3]

-

Do not dispose of this chemical down the drain.[8]

-

Follow all local, state, and federal regulations for hazardous waste disposal. For uncured epoxy, it is often recommended to mix it with the appropriate hardener to cure it into a non-hazardous solid before disposal, though this may not be feasible for a phosphonate compound without a specific curing agent.[8][9] In a research setting, it is best to dispose of the uncured material as hazardous chemical waste.

First Aid Measures: Rapid and Informed Response

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention. |

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its dual chemical nature. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous handling protocols, researchers can effectively mitigate the inherent risks associated with this valuable but hazardous compound. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.

References

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Epoxycraft. (n.d.). Dispose of Epoxy Safely? Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Glycidyl Ethers. CDC Stacks. Retrieved from [Link]

-

Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. Retrieved from [Link]

-

University of Louisville. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Office of Research Services. Retrieved from [Link]

-

NIH. (2023, November 12). Organophosphate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

Epoxyworks. (n.d.). Proper Disposal of Leftover Resin & Hardener. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link]

-

MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

-

Medscape. (2023, March 13). Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography. Retrieved from [Link]

-

Vuba. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]

-

PlasticsEurope. (n.d.). Safe Handling of Epoxy Systems. Retrieved from [Link]

-

Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]

-

Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]

-

WEST SYSTEM Epoxy. (n.d.). Preventing Overexposure. Retrieved from [Link]

-

University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

-

International Agency for Research on Cancer. (1989). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France. Retrieved from [Link]

-

Reddit. (2023, February 17). Cleaning equipment and proper disposal of epoxy resin. r/DiceMaking. Retrieved from [Link]

-

Resin8. (2022, October 7). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]

-

MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

-

Nerpa Polymers. (n.d.). Epoxy Resins and Hardeners: Safety Precautions. Retrieved from [Link]

-

Australian Government Department of Health. (2015, July 3). Aliphatic and allyl glycidyl ethers: Human health tier II assessment. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024, March 27). Allyl Glycidyl Ether (AGE). Retrieved from [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]

- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 4. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. ors.od.nih.gov [ors.od.nih.gov]

- 7. entropyresins.com [entropyresins.com]

- 8. epoxycraft.com [epoxycraft.com]

- 9. epoxyworks.com [epoxyworks.com]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. epoxy-europe.eu [epoxy-europe.eu]

- 13. nerpa.ca [nerpa.ca]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl 2,3-epoxypropylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Diethyl 2,3-epoxypropylphosphonate. As a molecule combining the reactivity of an epoxide ring with the flame-retardant potential of a phosphonate group, understanding its behavior at elevated temperatures is critical for its application in materials science and as a potential intermediate in pharmaceutical synthesis. This document synthesizes fundamental principles of organophosphorus and epoxy chemistry to offer predictive insights and practical methodologies for its characterization.

Introduction: The Hybrid Nature of this compound

This compound (DEEPP), with the chemical formula C7H15O4P, is a bifunctional organophosphorus compound.[1] Its structure, featuring a terminal epoxide ring and a diethyl phosphonate ester, imparts a unique combination of properties. The epoxide group allows for versatile reactions, such as polymerization and nucleophilic additions, making it a valuable building block in polymer chemistry. The phosphonate moiety is known to confer flame retardancy, primarily through mechanisms that promote char formation during combustion.[2][3] This dual functionality makes DEEPP a compound of interest for developing advanced polymers with enhanced thermal stability and fire resistance.

The primary motivation for studying the thermal stability of DEEPP is to define its processing window and predict its performance under thermal stress. For instance, when used as a reactive flame retardant in epoxy resins, it must withstand the curing temperatures without significant degradation.

Physicochemical Properties

A foundational understanding of DEEPP's physical and chemical properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C7H15O4P | PubChem[1] |

| Molecular Weight | 194.17 g/mol | PubChem[1] |

| IUPAC Name | 2-(diethoxyphosphorylmethyl)oxirane | PubChem[1] |

| CAS Number | 7316-37-2 | PubChem[1] |

Thermal Decomposition Profile: A Mechanistic Perspective

While specific, detailed decomposition studies on neat this compound are not extensively documented in publicly available literature, its thermal degradation pathway can be predicted based on the known behavior of related organophosphorus esters and epoxy compounds. The decomposition is expected to be a multi-step process, influenced by the relative thermal labilities of the phosphonate and epoxy functionalities.

Organophosphorus esters, in general, undergo thermal degradation through the elimination of a phosphorus acid.[4] For DEEPP, this would likely involve the cleavage of the ethyl groups from the phosphonate moiety. Concurrently or at higher temperatures, the epoxy ring can undergo rearrangement or cleavage.

The presence of the phosphorus atom is anticipated to significantly influence the decomposition pathway, particularly in the condensed phase. Organophosphorus flame retardants often function by creating a charring layer on the surface of the material, which acts as a barrier to heat and mass transfer, thus inhibiting the combustion process.[3][5]

Predicted Decomposition Pathway

The thermal decomposition of DEEPP is hypothesized to proceed through the following key stages:

-

Initial Degradation (Lower Temperatures): The initial phase of decomposition is likely to involve the elimination of ethylene from the diethyl phosphonate group, forming a phosphonic acid intermediate. This is a common degradation route for alkyl phosphate and phosphonate esters.[4]

-

Epoxy Ring Opening and Reaction: As the temperature increases, the highly strained epoxy ring will open. This can occur through thermal initiation or be catalyzed by the acidic species generated from the phosphonate decomposition. The opened epoxide is highly reactive and can undergo further reactions, including polymerization and cross-linking.

-

Char Formation (Higher Temperatures): The phosphorus-containing species play a crucial role in the formation of a thermally stable char. The phosphoric or phosphonic acids formed during decomposition can act as catalysts for dehydration and cross-linking of the organic backbone, leading to a carbonaceous residue.[6][7] This char layer insulates the underlying material from the heat source and reduces the release of flammable volatile compounds.

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Analysis of Thermal Stability

To experimentally determine the thermal stability and decomposition kinetics of DEEPP, a combination of thermoanalytical techniques is indispensable.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Protocol for TGA of this compound:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Place 5-10 mg of DEEPP into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is recommended to understand the effect of oxygen on the decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800-1000 °C.[8]

-

Heating Rate: A typical heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to determine kinetic parameters using methods like Kissinger or Flynn-Wall-Ozawa.[9]

-

-

Data Analysis:

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800 °C). A higher char yield in an inert atmosphere is indicative of good flame-retardant potential.[7]

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition (which can be endothermic or exothermic).[10]

Protocol for DSC of this compound:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

-

Sample Preparation: Hermetically seal 2-5 mg of DEEPP in an aluminum or copper DSC pan.

-

Experimental Conditions:

-

Atmosphere: Typically nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range relevant to its expected decomposition, as determined by TGA.

-

-

Data Analysis: Identify endothermic or exothermic peaks corresponding to decomposition events. The decomposition of epoxies can sometimes involve exothermic processes.[10]

Evolved Gas Analysis (TGA-FTIR/TGA-MS)

To identify the decomposition products, the TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). This allows for the real-time analysis of the gases evolved during the TGA experiment.

Caption: Experimental workflow for Evolved Gas Analysis (TGA-FTIR/MS).

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

-

Purity of the Compound: Impurities, such as residual catalysts from synthesis or hydrolysis products, can lower the decomposition temperature.

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures and may result in a lower char yield compared to decomposition in an inert atmosphere.

-

Interaction with Other Components: When used in a formulation (e.g., with epoxy resins, curing agents, or other additives), the thermal stability of DEEPP can be altered due to chemical interactions. Some components may catalyze its decomposition, while others might enhance its stability.

Conclusion and Future Outlook

This compound is a promising compound with a valuable combination of reactive and flame-retardant properties. Its thermal stability is a critical parameter for its successful application. Based on the chemistry of related compounds, its decomposition is expected to proceed via elimination reactions of the phosphonate ester and reactions of the epoxy ring, ultimately leading to the formation of a phosphorus-rich char.

Further research employing techniques such as TGA, DSC, and Evolved Gas Analysis is necessary to fully elucidate the specific decomposition pathways and kinetics for this compound. A thorough understanding of its thermal behavior will enable the optimization of its use in the development of advanced, high-performance materials.

References

-

Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. (2015). ResearchGate. Retrieved from [Link]

-

Erickson, K. L. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Mardare, A. L., et al. (2022). Assessment of the Effect of Phosphorus in the Structure of Epoxy Resin Synthesized from Natural Phenol–Eugenol on Thermal Resistance. National Institutes of Health (NIH). Retrieved from [Link]

-

Durant, A. A., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Retrieved from [Link]

-

Rytlewska, P., et al. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. National Institutes of Health (NIH). Retrieved from [Link]

-

Chung, S.-Y. (2015). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate. Retrieved from [Link]

-

Rainier, J. D., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Retrieved from [Link]

-

Zhu, Y., et al. (2022). Thermal Stability and Flame Retardancy Properties of Epoxy Resin Modified with Functionalized Graphene Oxide Containing Phosphorus and Silicon Elements. ACS Omega. Retrieved from [Link]

-

Fall, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. SciSpace. Retrieved from [Link]

-

Stern, S., & Dierdorf, D. (2005). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Defense Technical Information Center (DTIC). Retrieved from [Link]

-

Wang, X., et al. (2020). Phosphorus-containing flame retardant epoxy thermosets. University of Southern Queensland Repository. Retrieved from [Link]

-

Rosu, L., et al. (2022). Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites. MDPI. Retrieved from [Link]/14/19/3983)

Sources

- 1. This compound | C7H15O4P | CID 98446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assessment of the Effect of Phosphorus in the Structure of Epoxy Resin Synthesized from Natural Phenol–Eugenol on Thermal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.usq.edu.au [research.usq.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

A Technical Guide to the Solubility of Diethyl 2,3-epoxypropylphosphonate in Common Organic Solvents

Introduction

Diethyl 2,3-epoxypropylphosphonate (DEPP), also known as diethyl (oxiran-2-ylmethyl)phosphonate, is a reactive organophosphorus compound of significant interest in synthetic chemistry and drug development. Its unique bifunctional structure, containing both a reactive epoxy ring and a polar phosphonate ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including modified phosphonate analogues with potential therapeutic applications.